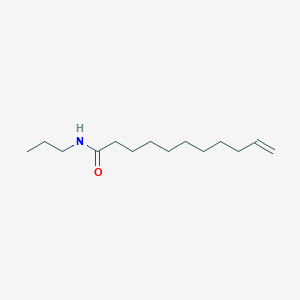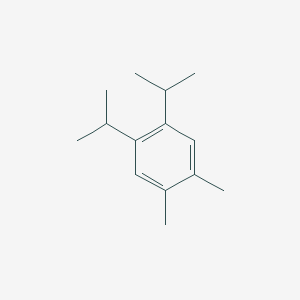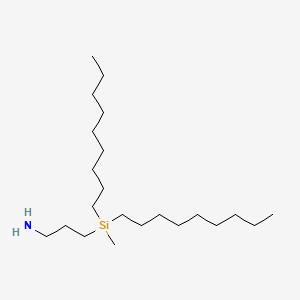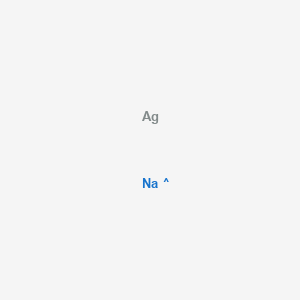
Silver;sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver sodium compounds, particularly silver sodium hydrogen zirconium phosphate, are of significant interest due to their unique properties and applications. These compounds combine the antimicrobial properties of silver with the chemical stability of sodium and zirconium phosphate, making them useful in various fields, including medicine, industry, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions
Silver sodium compounds can be synthesized through various methods, including chemical reduction and biological synthesis. Common reducing agents used in these processes include sodium borohydride, sodium citrate, and ascorbate . The reaction typically involves the reduction of silver ions (Ag⁺) in aqueous or nonaqueous solutions, leading to the formation of silver nanoparticles.
Industrial Production Methods
Industrial production of silver sodium compounds often involves large-scale chemical reduction processes. These methods utilize reducing agents like sodium borohydride and sodium citrate to produce silver nanoparticles efficiently. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired size and shape of the nanoparticles .
化学反应分析
Types of Reactions
Silver sodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, silver ions can react with sodium hydroxide to form silver oxide (Ag₂O) and water . Additionally, silver ions can participate in redox reactions with other metal ions and organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of silver sodium compounds include sodium hydroxide, hydrochloric acid, and various reducing agents like sodium borohydride and sodium citrate . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of silver sodium compounds include silver oxide, silver chloride, and various silver nanoparticles. These products have diverse applications in fields like medicine, environmental science, and materials science .
科学研究应用
Silver sodium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in biological assays and imaging techniques.
Medicine: Utilized in antimicrobial coatings, wound dressings, and drug delivery systems.
Industry: Applied in the production of conductive inks, coatings, and sensors.
作用机制
The mechanism of action of silver sodium compounds involves the interaction of silver ions with cellular components. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. The antimicrobial properties of silver sodium compounds are primarily due to these interactions.
相似化合物的比较
Silver sodium compounds can be compared with other similar compounds, such as:
Silver zeolite A: Contains silver, zinc, sodium, and ammonium alumino-silicate.
Silver zinc zeolite A: Contains silver, zinc, sodium, and magnesium alumino-silicate.
The uniqueness of silver sodium compounds lies in their combination of antimicrobial properties and chemical stability, making them suitable for a wide range of applications.
属性
CAS 编号 |
91572-30-4 |
|---|---|
分子式 |
AgNa |
分子量 |
130.858 g/mol |
IUPAC 名称 |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChI 键 |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
规范 SMILES |
[Na].[Ag] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
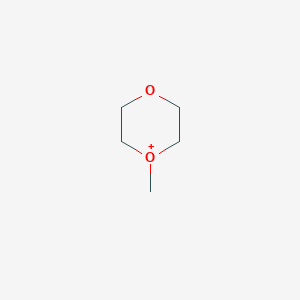
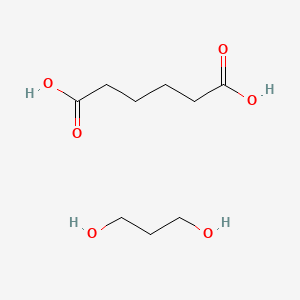
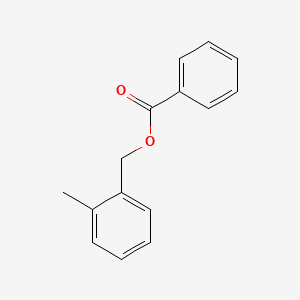
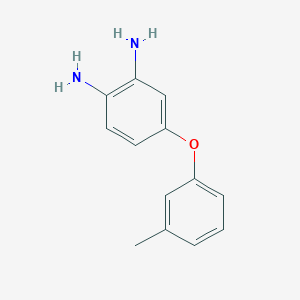
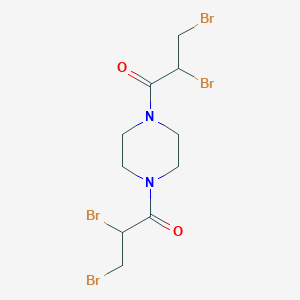
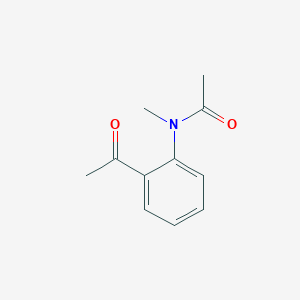

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
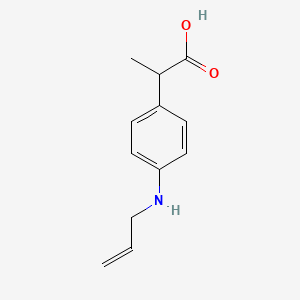
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
